molecular formula C22H30N2O2 B6021059 2-[4-(4-methoxybenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol

2-[4-(4-methoxybenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol

Cat. No. B6021059
M. Wt: 354.5 g/mol
InChI Key: LLMSUFOKZNUGGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-methoxybenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol, also known as MBMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.

Mechanism of Action

The exact mechanism of action of 2-[4-(4-methoxybenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol is not fully understood. However, it has been suggested that this compound may act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. These actions may contribute to the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been suggested that this compound may have analgesic effects, although further research is needed to confirm this. This compound has also been shown to have effects on neurotransmitter levels in the brain, including increasing serotonin and dopamine levels.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(4-methoxybenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol in lab experiments is its specificity for certain receptors, which allows for more targeted research. However, one limitation is the lack of information on its potential side effects and toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-[4-(4-methoxybenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol. One area of interest is its potential use in the treatment of pain, as well as its effects on other neurotransmitter systems. Additionally, further research is needed to determine the potential side effects and toxicity of this compound, which may help to inform its use in future experiments and potential medical applications.

Synthesis Methods

2-[4-(4-methoxybenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol is synthesized through a multi-step process involving the reaction of 4-methoxybenzyl chloride with 4-methylbenzylamine, followed by the reaction of the resulting intermediate with 2-chloroethanol. The final product is purified through column chromatography to obtain pure this compound.

Scientific Research Applications

2-[4-(4-methoxybenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol has been studied for its potential in the treatment of various medical conditions, including anxiety, depression, and pain. Research has shown that this compound has anxiolytic and antidepressant effects in animal models, and it has been suggested that its mechanism of action may involve the modulation of the serotonergic and dopaminergic systems.

properties

IUPAC Name

2-[4-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-18-3-5-20(6-4-18)16-24-13-12-23(17-21(24)11-14-25)15-19-7-9-22(26-2)10-8-19/h3-10,21,25H,11-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMSUFOKZNUGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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